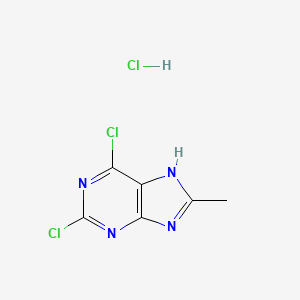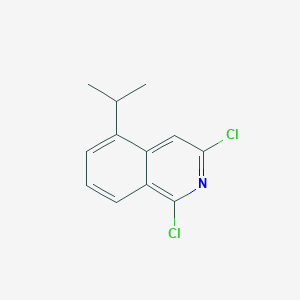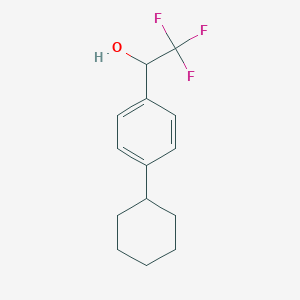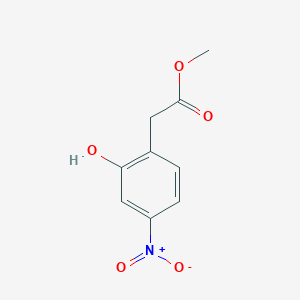
7-Hydroxy-4-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-4-(trifluoromethyl)quinoline is a heterocyclic compound with the molecular formula C10H6F3NO. It is known for its unique chemical structure, which includes a quinoline core substituted with a hydroxy group at the 7th position and a trifluoromethyl group at the 4th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, which provides quinolines in good yields at room temperature . Another approach involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxy-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Applications De Recherche Scientifique
7-Hydroxy-4-(trifluoromethyl)quinoline has been extensively studied for its applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound has shown potential as a fluorescent probe for biological imaging and as a ligand in coordination chemistry.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 7-Hydroxy-4-(trifluoromethyl)quinoline involves its interaction with molecular targets and pathways within cells. For instance, its anticancer activity is attributed to its ability to inhibit enzymes such as topoisomerase and protein kinases, which are crucial for cell proliferation and survival . The compound’s unique structure allows it to interact with specific molecular targets, leading to the modulation of various cellular processes.
Comparaison Avec Des Composés Similaires
- 4-Hydroxy-2-methylquinoline
- 4-Hydroxy-1-methyl-2(1H)-quinolone
- 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
- 4-Hydroxy-7-(trifluoromethyl)coumarin
Comparison: Compared to these similar compounds, 7-Hydroxy-4-(trifluoromethyl)quinoline stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and as a probe in biological studies .
Propriétés
Formule moléculaire |
C10H6F3NO |
|---|---|
Poids moléculaire |
213.16 g/mol |
Nom IUPAC |
4-(trifluoromethyl)quinolin-7-ol |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-4-14-9-5-6(15)1-2-7(8)9/h1-5,15H |
Clé InChI |
YGARVBDNRLHWQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2C=C1O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)




![5-Oxaspiro[2.5]oct-6-en-8-one](/img/structure/B13906367.png)
![2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone](/img/structure/B13906373.png)







